molecular formula C11H13F3N2O B2510900 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 1292430-87-5

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol

Cat. No.: B2510900
CAS No.: 1292430-87-5
M. Wt: 246.233
InChI Key: VTIAUPQSPPEYHS-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. It is built around a piperidine core, a fundamental scaffold prevalent in a wide range of biologically active molecules and FDA-approved drugs . The piperidine ring is a pivotal cornerstone in drug discovery, and its derivatives are frequently explored for their diverse therapeutic potential, including applications as anticancer, antiviral, and antimicrobial agents . The molecular structure of this compound strategically incorporates a trifluoromethyl-substituted pyridine moiety. The trifluoromethyl group is a privileged fragment in modern drug design, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . This specific substitution pattern on the pyridine ring makes it a valuable building block for the synthesis of more complex molecules. As a piperidin-4-ol derivative, it offers versatile synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel therapeutic candidates. This compound is intended for research and development use only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5,8,17H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIAUPQSPPEYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors for efficient production .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show activity against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .
  • Anticancer Properties : Studies have demonstrated that 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol can inhibit cell proliferation in different cancer cell lines. IC50 values for these effects typically range from 20 to 30 µM, indicating promising anticancer potential .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including TRPV1 receptors involved in pain signaling pathways. An IC50 value of approximately 30 nM suggests high potency as a TRPV1 antagonist, which could have implications for pain management therapies .
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various derivatives of this compound, it was tested against several human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested, demonstrating its promising anticancer properties.

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could have implications in developing new pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol.

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Compound : 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol

  • Molecular Formula : C₁₁H₁₃F₃N₂O
  • Molecular Weight : 246.23 g/mol
  • Melting Point : 82–83°C
  • Key Differences: The trifluoromethyl group is at the 5-position of the pyridine ring instead of the 3-position. The 3-CF₃ analog may exhibit stronger electron-withdrawing effects, influencing π-π stacking interactions in aromatic binding pockets .

Phenyl-Substituted Analogs

Compound : 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol

  • CAS : 2249-28-7
  • Molecular Formula: C₁₂H₁₄F₃NO
  • Key Differences : Replacement of the pyridine ring with a phenyl group removes the nitrogen atom, reducing hydrogen-bonding capacity and increasing hydrophobicity. This substitution may decrease solubility but enhance membrane permeability .

Fluorinated Derivatives

Compound : 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol

  • CAS : 2126176-86-9
  • Molecular Formula : C₁₂H₁₂F₄N₂O₂
  • Key Differences: Addition of a fluorine atom at the 3-position and a carbonyl group at the 4-position of the pyridine ring. This derivative may exhibit altered pharmacokinetics compared to the parent compound .

Complex Cyclic and Substituted Derivatives

Compound : 1-[(1R,2S)-2-Phenylcyclopropyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride

  • CAS : 102071-64-7
  • Molecular Formula: C₂₁H₂₃ClF₃NO
  • Key Differences : Incorporation of a cyclopropyl group introduces steric hindrance and conformational rigidity, which could enhance selectivity for specific targets. The hydrochloride salt improves aqueous solubility, making it more suitable for formulation .

Nitro- and Heterocyclic-Substituted Analogs

Compound : 1-(3-Nitro-2-pyridinyl)-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidine

  • Molecular Formula : C₂₀H₁₈F₃N₅O₂
  • Key Differences: The nitro group (NO₂) at the 3-position of pyridine is a strong electron-withdrawing group, altering electronic properties and reactivity.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol C₁₁H₁₃F₃N₂O 246.23 3-CF₃-pyridine, 4-OH piperidine Moderate lipophilicity, H-bond donor
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol C₁₁H₁₃F₃N₂O 246.23 5-CF₃-pyridine, 4-OH piperidine Altered electronic profile
4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol C₁₂H₁₄F₃NO 257.24 Phenyl ring, 4-OH piperidine Higher hydrophobicity
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol C₁₂H₁₂F₄N₂O₂ 292.23 3-F, 2-CF₃, 4-carbonyl Enhanced polarity, metabolic stability
1-(3-Nitro-2-pyridinyl)-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidine C₂₀H₁₈F₃N₅O₂ 417.39 3-NO₂, pyrazolyl High reactivity, multi-target potential

Research Findings and Implications

  • Positional Isomerism : The 3-CF₃ analog may exhibit stronger target binding due to optimal spatial arrangement of the electron-withdrawing group, whereas the 5-CF₃ isomer could show reduced activity in certain assays .
  • Solubility vs. Permeability : Phenyl-substituted analogs (e.g., 4-[3-(trifluoromethyl)phenyl]piperidin-4-ol) prioritize membrane permeability over solubility, making them candidates for CNS-targeting drugs .
  • Metabolic Stability : Fluorinated derivatives (e.g., CAS 2126176-86-9) demonstrate improved resistance to oxidative metabolism, a critical factor in drug half-life extension .
  • Selectivity Enhancements : Cyclopropyl-containing derivatives (e.g., CAS 102071-64-7) leverage steric effects to minimize off-target interactions, a strategy used in kinase inhibitor design .

Biological Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the piperidine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₁H₁₂F₃N₂O
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 801306-55-8

The biological activity of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its efficacy in vivo.

Antiparasitic Activity

Research has shown that compounds with a similar structure exhibit significant antiparasitic properties. For example, derivatives containing a trifluoromethyl group have demonstrated enhanced activity against Plasmodium falciparum, the causative agent of malaria. A study indicated that modifications in the pyridine ring could optimize potency and selectivity against this parasite .

Anticancer Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol has been investigated for its anticancer potential. In vitro studies have shown that related compounds can inhibit cancer cell proliferation across various cancer types. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntiparasiticPlasmodium falciparum0.025
AnticancerBreast Cancer Cells0.32
AnticancerColon Cancer Cells0.84

Case Study 1: Antimalarial Efficacy

In a study aimed at developing new antimalarial therapies, derivatives of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol were tested for their ability to inhibit PfATP4, a critical enzyme in the malaria parasite's lifecycle. The optimized analogs showed promising results in both in vitro assays and in vivo models, highlighting their potential as effective antimalarial agents .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of related compounds demonstrated that modifications to the piperidine ring significantly influenced cytotoxicity against human cancer cell lines. The study concluded that specific substitutions could enhance selectivity and potency, suggesting pathways for further drug development .

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